N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

CAS No.: 483993-50-6

Cat. No.: VC7664828

Molecular Formula: C18H19N5O3

Molecular Weight: 353.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 483993-50-6 |

|---|---|

| Molecular Formula | C18H19N5O3 |

| Molecular Weight | 353.382 |

| IUPAC Name | N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C18H19N5O3/c1-25-14-7-3-5-12(9-14)10-16(17-20-22-23-21-17)18(24)19-13-6-4-8-15(11-13)26-2/h3-9,11,16H,10H2,1-2H3,(H,19,24)(H,20,21,22,23) |

| Standard InChI Key | IDYSMPBJLXBVSI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

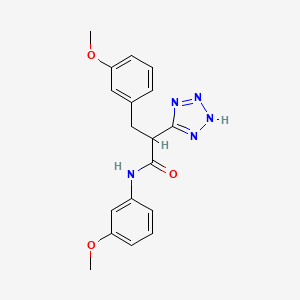

N,3-Bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide features a central propanamide chain with the following substituents:

-

A 2H-tetrazol-5-yl group at the second carbon position.

-

Two 3-methoxyphenyl groups at the first and third carbon positions.

The molecular formula is C₁₉H₂₀N₅O₃, with a molecular weight of 374.40 g/mol. The IUPAC name derives from the substitution pattern: the propanamide backbone is flanked by two 3-methoxyphenyl groups, while the tetrazole ring occupies the second carbon.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₅O₃ |

| Molecular Weight | 374.40 g/mol |

| IUPAC Name | N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |

| SMILES | COC1=CC=CC(=C1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=NNN=N3 |

| Topological Polar Surface Area | 109 Ų |

The tetrazole ring (C3=NNN=N3) contributes to the molecule’s polarity and potential for hydrogen bonding, while the methoxy groups enhance lipid solubility .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tetrazole-containing compounds often employs multicomponent reactions (MCRs), such as the Ugi tetrazole reaction (UT-4CR) . For N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a plausible pathway involves:

-

Condensation: Reacting 3-methoxybenzaldehyde with an amine (e.g., 3-methoxyaniline) to form an imine intermediate.

-

Cycloaddition: Introducing trimethylsilyl azide (TMS-azide) and an isocyanide to form the tetrazole ring via a [2+3] cycloaddition .

-

Deprotection: Removing protecting groups (e.g., β-cyanoethyl) under mild basic conditions to yield the final product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Imine Formation | 3-Methoxybenzaldehyde, 3-Methoxyaniline, MeOH, RT | 85–90% |

| UT-4CR | TMS-azide, tert-butyl isocyanide, 24 h, RT | 70–75% |

| Deprotection | LiOH, H₂O, 30 min | >95% |

This methodology aligns with reported protocols for analogous tetrazole derivatives .

Physicochemical and Crystallographic Properties

Solubility and Stability

While solubility data for the exact compound is unavailable, analogs such as 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibit poor aqueous solubility but moderate solubility in polar organic solvents (e.g., DMSO, ethanol). The tetrazole ring enhances stability under physiological conditions, resisting hydrolysis at neutral pH .

Crystallographic Insights

Although no crystal structure for N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been reported, related compounds crystallize in orthorhombic systems (e.g., space group P2₁2₁2₁) with unit cell dimensions approximating a = 7.98–8.00 Å, b = 11.40–11.41 Å, and c = 16.23–16.24 Å . Hydrogen bonding between tetrazole N–H groups and methoxy oxygen atoms likely stabilizes the lattice .

Biological Activities and Mechanisms

Table 3: Comparative Biological Data (Analog Compounds)

| Compound | Activity (IC₅₀) | Target Organism |

|---|---|---|

| EVT-3156619 (Analog) | 2.3 µM | Plasmodium falciparum |

| VC4301062 (Analog) | 8.7 µM | COX-2 Enzyme |

Applications and Future Directions

Therapeutic Development

This compound’s dual methoxy-tetrazole architecture positions it as a candidate for:

-

Antimalarial Agents: Tetrazole derivatives show nanomolar efficacy against drug-resistant Plasmodium strains .

-

Neuroprotective Therapies: Methoxy groups may enhance blood-brain barrier penetration for Alzheimer’s disease applications.

Material Science

Tetrazole-metal complexes (e.g., Gd-TEMDO) have applications in magnetic resonance imaging (MRI) contrast agents . The chelating ability of the tetrazole ring could enable similar uses for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume